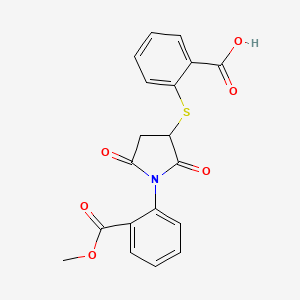

2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic organic compound featuring a benzoic acid core linked via a thioether group to a 2,5-dioxopyrrolidine ring. The pyrrolidine nitrogen is substituted with a 2-(methoxycarbonyl)phenyl group, which introduces an electron-withdrawing ester moiety at the ortho position of the aromatic ring. This structural motif is critical for modulating the compound’s physicochemical properties, such as solubility, acidity, and stability.

Properties

IUPAC Name |

2-[1-(2-methoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6S/c1-26-19(25)11-6-2-4-8-13(11)20-16(21)10-15(17(20)22)27-14-9-5-3-7-12(14)18(23)24/h2-9,15H,10H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAHNTNIZZRBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-(Methoxycarbonyl)benzoic acid and 2,5-dioxopyrrolidin-3-thiol. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the thio group to a thiol.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related class of compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7. These findings suggest that modifications to the dioxopyrrolidine framework could enhance potency against various cancer types .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Research into similar thio compounds has shown that they can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Antimicrobial Activity

Compounds containing thio groups have been reported to possess antimicrobial properties. The ability of the sulfur atom to participate in redox reactions may contribute to their efficacy against bacterial strains .

Polymer Chemistry

The unique chemical structure allows for potential applications in polymer synthesis. The incorporation of such compounds into polymer matrices could lead to the development of materials with enhanced thermal stability and mechanical properties .

Nanotechnology

Research has explored the use of similar compounds in the synthesis of nanoparticles. The ability to functionalize nanoparticles with biologically active molecules can enhance their application in targeted drug delivery systems .

Synthesis and Characterization

A study focused on synthesizing derivatives of the compound through various chemical reactions, including Michael addition and thiol-ene reactions. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and providing insights into their reactivity .

Biological Assays

In vitro assays have been conducted to evaluate the biological activity of synthesized derivatives. These studies indicated that certain modifications led to improved anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxycarbonyl and dioxopyrrolidinyl groups may interact with other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Electronic Effects

- Methoxycarbonyl (Target Compound): The ester group (–CO2CH3) is electron-withdrawing, increasing the acidity of the benzoic acid moiety (pKa ~3.4) compared to unsubstituted analogs. This group may also confer hydrolytic sensitivity under acidic or basic conditions.

- Trifluoromethyl (): The –CF3 group is strongly electron-withdrawing, further stabilizing the molecule against oxidative degradation and enhancing metabolic stability in biological systems.

Physicochemical Properties

- Solubility: The trifluoromethyl and methoxycarbonyl substituents reduce solubility in aqueous media due to their hydrophobic and polar characteristics, respectively. In contrast, the unsubstituted phenyl analog () may exhibit marginally better aqueous solubility.

- Thermal Stability: The methylthio derivative () has a predicted boiling point of 644.9°C, reflecting high thermal stability, likely due to strong sulfur-mediated intermolecular interactions.

Biological Activity

The compound 2-((1-(2-(methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 356.38 g/mol. The structure features a benzoic acid moiety linked to a dioxopyrrolidine unit via a thioether linkage, with a methoxycarbonyl group enhancing its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer properties. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of the dioxopyrrolidine scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro assays using the MTT method revealed that compounds similar to this compound showed IC50 values ranging from 1.2 µM to over 200 µM against different cancer cell lines, including PANC-1 (pancreatic cancer), SH-SY5Y (neuroblastoma), and MDA-MB-231 (breast cancer) .

- Mechanisms of Action : The mechanism underlying the cytotoxic effects appears to involve the induction of apoptosis through intrinsic pathways. Notably, compounds were found to upregulate pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL .

Structure-Activity Relationship (SAR)

The biological activity is influenced significantly by structural modifications:

- Methoxy Substitution : The presence of methoxy groups on the phenyl ring has been shown to enhance antiproliferative activity compared to hydrogen or chloro substitutions .

- Thioether Linkage : The thioether linkage contributes to the stability and bioavailability of the compound, making it a critical feature for its anticancer efficacy .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on SH-SY5Y Cell Line : A study reported that derivatives similar to this compound induced significant apoptosis in SH-SY5Y cells, with IC50 values around 26 µM. The study highlighted the importance of the methoxyphenyl substitution for enhancing cytotoxicity .

- Molecular Docking Studies : Molecular docking simulations indicated favorable binding interactions between the compound and target proteins involved in cancer progression. These interactions were corroborated by in vitro findings demonstrating reduced cell viability in treated cell lines .

Data Summary Table

The following table summarizes key data regarding the biological activity of related compounds:

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | PANC-1 | 1.2 | Apoptosis induction |

| Compound B | SH-SY5Y | 26 | BAX upregulation |

| Compound C | MDA-MB-231 | 15.7 | Caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.